Furin Inhibitor

Description

Properties

Molecular Formula |

C28H37N13O2 |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

2-[5-[4-(diaminomethylideneamino)anilino]-2,4-bis[4-(diaminomethylideneamino)phenoxy]cyclohexyl]guanidine |

InChI |

InChI=1S/C28H37N13O2/c29-25(30)38-16-3-1-15(2-4-16)37-21-13-22(41-28(35)36)24(43-20-11-7-18(8-12-20)40-27(33)34)14-23(21)42-19-9-5-17(6-10-19)39-26(31)32/h1-12,21-24,37H,13-14H2,(H4,29,30,38)(H4,31,32,39)(H4,33,34,40)(H4,35,36,41) |

InChI Key |

PKMXMBXOZUEHDV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)NC4=CC=C(C=C4)N=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Furin Inhibitors

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the proprotein convertase furin, its mechanism of action, and the molecular strategies employed by inhibitors to modulate its activity. It details the structural basis of furin's function, classifies inhibitors by their mechanism, presents quantitative efficacy data, and outlines key experimental protocols for their evaluation.

Introduction to Furin

Furin is a ubiquitously expressed, calcium-dependent serine endoprotease and the best-characterized member of the proprotein convertase subtilisin/kexin (PCSK) family.[1][2][3][4] Synthesized as an inactive zymogen, it undergoes autocatalytic activation to become a mature enzyme.[2][5] Primarily localized in the trans-Golgi network (TGN), furin also cycles to the cell surface and through endosomal compartments.[6][7][8][9] Its fundamental role is the proteolytic maturation of a vast array of precursor proteins into their biologically active forms by cleaving at specific recognition sites.[1][9][10]

The substrates of furin are diverse and include growth factors, hormones, receptors, and enzymes.[2][10] Consequently, furin is implicated in numerous physiological processes. However, its activity is also co-opted by pathogens and pathological processes. Furin is responsible for activating proteins from various viruses (including influenza, HIV, and SARS-CoV-2) and bacterial toxins.[1][2][7][8] It is also involved in tumor progression by activating matrix metalloproteinases and growth factors that promote metastasis.[1][2][8] This central role in disease has established furin as a significant therapeutic target.[5][7][11]

Furin Structure and Catalytic Mechanism

Protein Structure and Activation

Furin is synthesized as a prepro-enzyme that undergoes a multi-step activation process.[6][12] The inactive zymogen consists of an N-terminal prodomain, a catalytic domain, and a P (or homoB) domain.[2][6] The prodomain functions as an intramolecular chaperone, guiding the correct folding of the catalytic domain, but also acts as a potent auto-inhibitor.[6][12] During its transit through the secretory pathway, the prodomain is autocatalytically cleaved in a two-step process, releasing the active enzyme primarily within the acidic environment of the TGN.[6]

Catalytic Site and Substrate Recognition

Furin is a serine protease that relies on a canonical catalytic triad (B1167595) of aspartic acid (Asp153), histidine (His194), and serine (Ser368) residues within its active site.[2][13] The enzyme's activity is strictly dependent on calcium, which is required to maintain the correct geometry of the active site.[7][12]

Furin exhibits stringent substrate specificity, recognizing and cleaving proteins C-terminal to a multibasic consensus motif, canonically Arg-X-(Lys/Arg)-Arg↓ (R-X-K/R-R↓), where X can be any amino acid.[2][6][8] The crystal structure of furin reveals highly complementary pockets that explain this specificity, with negatively charged residues in the S1 and S4 subsites of the binding cleft accommodating the positively charged arginine residues at the P1 and P4 positions of the substrate.[6][12]

Mechanisms of Furin Inhibition

Furin inhibitors are molecules designed to bind to the enzyme and prevent the cleavage of its substrates.[1] They can be broadly classified based on their mechanism of action.

Competitive Inhibition

This is the most prevalent mechanism, where inhibitors are designed to mimic the natural substrate and compete for binding at the enzyme's active site.[1][9]

-

Peptide-Based Irreversible Inhibitors: These compounds, such as the widely used Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVKR-cmk) , are based on the furin recognition sequence.[6] The chloromethylketone (cmk) group acts as a reactive warhead that forms a covalent bond with the active site histidine, leading to irreversible inhibition.[9]

-

Peptidomimetic Reversible Inhibitors: These inhibitors also target the active site but do so non-covalently. An example is Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide (Phac-RVR-4-Amba) , where the 4-amidinobenzylamide moiety serves as a stable P1 arginine mimetic that forms strong interactions within the S1 pocket of the active site.[3][14]

Allosteric Inhibition (Induced-Fit Mechanism)

A more recent class of inhibitors operates through a non-competitive, allosteric mechanism. These molecules bind to a site distinct from the catalytic center, inducing a conformational change that reduces or abolishes enzymatic activity.[1]

-

Small Molecule Inhibitors: The compound BOS-318 exemplifies this novel mechanism. Instead of interacting with the catalytic triad, BOS-318 binding induces a conformational "flip" of the tryptophan residue at position 254 (W254).[7] This movement opens a new, cryptic hydrophobic pocket that the inhibitor occupies, effectively reorganizing the substrate-binding site and preventing catalysis.[3][5][7]

Quantitative Data on Furin Inhibitors

The potency of furin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The table below summarizes key data for representative inhibitors.

| Inhibitor Name | Class | Mechanism of Action | Target | Kᵢ / IC₅₀ (nM) | Selectivity Notes |

| Dec-RVKR-CMK | Peptide-based | Covalent Competitive | Furin | Kᵢ: ~1 nM[3]IC₅₀: 1.3 ± 3.6 nM[5] | Potent inhibitor of several PCSKs, including PC5/6 and PC7.[3][5] |

| Phac-RVR-4-Amba | Peptidomimetic | Competitive | Furin | Kᵢ: 0.81 nM[3][14] | Comparable affinity for PC1/3, PACE4, and PC5/6; poorly affects PC2 and PC7.[3][14] |

| BOS-318 | Small Molecule | Allosteric (Induced-Fit) | Furin | IC₅₀: ~7-9 nM[3] | Shows exceptional selectivity for furin.[3] |

Key Experimental Protocols

Characterizing the mechanism and potency of furin inhibitors involves a combination of in vitro enzymatic assays and cell-based functional assays.

In Vitro Furin Activity Assay

This assay quantifies the ability of a compound to inhibit purified furin enzyme activity.

-

Objective: To determine the IC₅₀ and inhibition constant (Kᵢ) of an inhibitor.

-

Methodology:

-

Reagents & Setup: The assay is performed in a 96-well microplate format.[15] Key components include assay buffer (e.g., 100 mM HEPES, pH 7.0, 5 mM CaCl₂), purified recombinant human furin, a fluorogenic peptide substrate (e.g., Pyr-Arg-Thr-Lys-Arg-MCA), and the test inhibitor at various concentrations.[15][16]

-

Pre-incubation: The furin enzyme is pre-incubated with the inhibitor (or vehicle control) for approximately 30 minutes at room temperature to allow for binding to occur.[15]

-

Reaction Initiation & Measurement: The enzymatic reaction is initiated by adding the fluorogenic substrate.[15] As furin cleaves the substrate, a fluorophore (e.g., AMC) is released, causing an increase in fluorescence. This increase is monitored over time using a fluorescent plate reader.[17]

-

Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of inhibitor concentration. For competitive inhibitors, the Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([S]/Kₘ)).[15]

-

Cell-Based Furin Inhibition Assays

These assays validate inhibitor activity within a cellular environment, confirming cell permeability and engagement with the intracellular target.

-

Objective: To measure the functional consequence of furin inhibition inside living cells.

-

Methodology 1: Reporter Gene Assay

-

Cell System: A stable cell line, such as CHO-GRAPfurin, is engineered to express a furin-dependent reporter protein like Golgi-retained Secreted Alkaline Phosphatase (SEAP).[15]

-

Procedure: The cells are incubated with the test inhibitor at various concentrations for 20-24 hours.[15] During this time, active intracellular furin cleaves the reporter, allowing it to be secreted.

-

Measurement: The cell culture medium is collected, and the activity of the secreted SEAP is measured.[15] A reduction in SEAP activity in the medium corresponds to the level of intracellular furin inhibition.

-

-

Methodology 2: Viral Glycoprotein (B1211001) Cleavage Assay

-

Cell System: A susceptible cell line (e.g., MDCK cells) is infected with a virus whose entry or maturation depends on furin cleavage, such as influenza virus.[14]

-

Procedure: Following infection, the cells are treated with the inhibitor.

-

Measurement: After an incubation period, cell lysates or purified virions are collected and analyzed by Western blot using an antibody against the viral glycoprotein (e.g., influenza hemagglutinin, HA). The assay quantifies the ratio of the uncleaved precursor (HA0) to the cleaved, active form.[14] An increase in the amount of uncleaved precursor indicates effective furin inhibition.[14]

-

Visualizations of Pathways and Mechanisms

Furin Maturation and Substrate Processing

Comparative Mechanisms of Furin Inhibition

Workflow for Furin Inhibitor Characterization

References

- 1. What are FURIN inhibitors and how do they work? [synapse.patsnap.com]

- 2. elisakits.co.uk [elisakits.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. genecards.org [genecards.org]

- 5. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 7. Frontiers | Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors [frontiersin.org]

- 8. Furin - Wikipedia [en.wikipedia.org]

- 9. scbt.com [scbt.com]

- 10. The emerging role of furin in neurodegenerative and neuropsychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thepermanentejournal.org [thepermanentejournal.org]

- 12. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. bpsbioscience.com [bpsbioscience.com]

The Role of Furin in Viral Protein Activation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The host cell protease furin, a member of the proprotein convertase family, plays a pivotal role in the life cycle of numerous pathogenic viruses. By cleaving viral envelope glycoproteins at specific recognition sites, furin facilitates viral maturation, infectivity, and cell-to-cell spread. This proteolytic activation is a critical step for viruses such as Coronaviridae (including SARS-CoV-2), Orthomyxoviridae (influenza A), Retroviridae (HIV), and Filoviridae (Ebola). Understanding the precise mechanism of furin action, its substrates, and the downstream consequences of cleavage is essential for developing broad-spectrum antiviral therapeutics. This guide provides a detailed overview of furin's role in virology, quantitative data on its activity, detailed experimental protocols for its study, and visual representations of key pathways and workflows.

Introduction to Furin and Its Mechanism

Furin is a ubiquitously expressed, calcium-dependent serine endoprotease primarily localized in the trans-Golgi network (TGN).[1] Its primary function is the processing of a wide array of cellular precursor proteins. Viruses have co-opted this host machinery for their own replication.

The canonical furin cleavage site (FCS) is a polybasic amino acid motif, typically Arg-X-Lys/Arg-Arg↓ (R-X-K/R-R↓), where cleavage occurs downstream of the final arginine residue.[2] The presence of this site in a viral glycoprotein (B1211001) is a key determinant of its cleavability by furin and, often, its pathogenicity. For instance, highly pathogenic avian influenza (HPAI) strains are characterized by a multibasic cleavage site in their hemagglutinin (HA) protein, allowing for systemic dissemination, whereas low-pathogenic strains have a monobasic site and are restricted to certain tissues.[3]

Viral glycoproteins are synthesized as inactive precursors in the endoplasmic reticulum and traffic through the Golgi apparatus. In the TGN, furin recognizes and cleaves the precursor, priming it for conformational changes required for membrane fusion and viral entry into a new host cell.[4][5]

Furin-Dependent Activation in Key Viral Families

Coronaviridae (e.g., SARS-CoV-2): The Spike (S) protein of SARS-CoV-2 possesses a novel furin cleavage site (PRRAR↓) at the boundary of its S1 and S2 subunits, which is absent in many other related coronaviruses.[6] This cleavage is essential for efficient viral entry into lung cells and for mediating cell-cell fusion (syncytia formation), a potential mechanism for viral spread that can evade neutralizing antibodies.[7][8][9]

Retroviridae (e.g., HIV-1): The envelope glycoprotein precursor of HIV, gp160, is processed by furin in the Golgi apparatus to yield the surface subunit gp120 and the transmembrane subunit gp41.[7] This cleavage is crucial for the virus to become infectious, although some studies suggest other proprotein convertases may also contribute to this process.[7][10]

Orthomyxoviridae (e.g., Influenza A Virus): As mentioned, the pathogenicity of avian influenza viruses is strongly linked to the nature of the hemagglutinin (HA) cleavage site. HPAI viruses with a multibasic site are cleaved by the ubiquitous furin, leading to systemic infection.[11] In contrast, low-pathogenicity viruses require trypsin-like proteases found only in the respiratory and gastrointestinal tracts.[3]

Filoviridae (e.g., Ebola Virus): The Ebola virus glycoprotein (GP) is also cleaved by furin into GP1 and GP2 subunits.[12] However, its role is more complex than in other viruses. Some studies indicate that, unlike for HIV or influenza, this cleavage is not strictly required for viral entry and infectivity in cell culture, suggesting alternative activation pathways may exist.[13]

Quantitative Data and Inhibition

The development of furin inhibitors is a promising strategy for broad-spectrum antiviral therapy. These inhibitors are often peptide-based molecules that mimic the furin cleavage site.

Table 1: Inhibitory Activity of Furin Inhibitors

| Inhibitor | Target Virus (in vitro) | Assay Type | IC₅₀ Value | Reference(s) |

| Decanoyl-RVKR-CMK | SARS-CoV-2 | Plaque Reduction | 57 nM | [10] |

| MI-1851 | SARS-CoV-2 | Viral Load Reduction | Significant at 10 µM | |

| BOS-inhibitors | SARS-CoV-2 | Viral Titer Reduction | Potent (unspecified) | [14][15] |

| Peptidyl chloromethylketone | Fowl Plague Virus (HA) | Cleavage Inhibition | Potent (unspecified) | [16] |

Table 2: Comparative Furin Cleavage Velocity for Murine Hepatitis Virus (MHV) Strains

| MHV Strain | S1/S2 Cleavage Site | Predicted Furin Cleavage Score (ProP) | Relative Cleavage Velocity (Vmax) at pH 7.8 | Reference(s) |

| MHV-1 | RRAHR | 0.84 | High | [5] |

| MHV-JHM/3 | RRARR | 0.87 | High | [5] |

| MHV-A59 | RRAHR | 0.77 | Low / Not Cleaved | [5] |

| MHV-2 | KRAAR | 0.21 | Minimal | [5] |

| MHV-S | KSAAR | 0.10 | Minimal | [5] |

Note: Vmax values are relative within the same experiment and pH condition.

Diagrams of Key Pathways and Workflows

Viral Glycoprotein Processing Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation [frontiersin.org]

- 4. miteshshrestha.wordpress.com [miteshshrestha.wordpress.com]

- 5. Analysis of the molecular determinants for furin cleavage of the spike protein S1/S2 site in defined strains of the prototype coronavirus murine hepatitis virus (MHV) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. In vitro characterization of the furin inhibitor MI-1851: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Cleavage Inhibition of the Murine Coronavirus Spike Protein by a Furin-Like Enzyme Affects Cell-Cell but Not Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. eu.idtdna.com [eu.idtdna.com]

- 16. origene.com [origene.com]

Furin Cleavage Site: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furin, a calcium-dependent serine endoprotease and a member of the proprotein convertase (PC) family, plays a pivotal role in the post-translational modification and activation of a vast array of precursor proteins.[1][2][3] Its function is critical in numerous physiological processes, including hormone and growth factor maturation, receptor processing, and extracellular matrix remodeling.[2][4] Furthermore, furin is exploited by a multitude of pathogens, including viruses like HIV, influenza, and SARS-CoV-2, as well as bacterial toxins, to process their surface proteins, a step often essential for their infectivity.[1][5] This central role in both normal physiology and pathology has made furin and its cleavage sites a subject of intense research and a promising target for therapeutic intervention.

This technical guide provides an in-depth exploration of the furin cleavage site consensus sequence, detailing the molecular determinants of its recognition and cleavage, experimental methodologies for its identification, and its significance in cellular signaling and disease.

The Furin Cleavage Site Consensus Sequence

The specificity of furin is dictated by the amino acid sequence at and surrounding the cleavage site. While a minimal consensus motif has been long established, a more extended recognition sequence is now understood to be crucial for efficient cleavage.

The Minimal Motif: R-X-K/R-R↓

The canonical furin cleavage site is characterized by a multi-basic motif, minimally defined as Arg-X-(Lys/Arg)-Arg↓ (R-X-K/R-R↓), where cleavage occurs C-terminal to the final Arginine residue.[1][6][7] In this notation, 'X' can be any amino acid. The P1 and P4 positions are predominantly occupied by Arginine, while the P2 position can accommodate either Arginine or Lysine.[8][9]

The Extended 20-Residue Motif

More recent studies have revealed that the recognition sequence for furin extends beyond this core tetramer. A 20-residue motif, spanning from position P14 to P6' (using the Schechter and Berger nomenclature), provides a more comprehensive understanding of furin substrate specificity.[6][10][11][12] This extended motif is conceptually divided into a core region and two flanking regions:

-

Core Region (P6–P2'): This eight-amino-acid segment is thought to be packed within the furin binding pocket.[10][11][12]

-

Flanking Regions (P7–P14 and P3'–P6'): These regions are located outside the primary binding pocket and are believed to interact with the enzyme surface, influencing substrate binding and cleavage efficiency.[10][11][12]

The amino acids at positions P5, P6, and on the prime side (P1' to P4') have been shown to be important modulators of cleavage efficiency.[5]

Quantitative Analysis of Furin Cleavage

The efficiency of furin cleavage is not uniform across all potential sites and is influenced by the specific amino acid composition of the recognition sequence. Several studies have quantitatively assessed the cleavage of various substrates.

| Substrate/Motif | Relative Cleavage Efficiency | Experimental System | Reference |

| SARS-CoV-2 Spike (WT) | High | In vitro cleavage assay with purified furin | [13][14] |

| SARS-CoV Spike | Not cleaved | In vitro cleavage assay with purified furin | [13] |

| MERS-CoV Spike | Poorly processed | In vitro cleavage assay with purified furin | [14] |

| RxKR/RxRR motifs | Efficiently cleaved | Substrate-alkaline phosphatase fusion protein system | [15][16] |

| Substrates with Pro or Thr at P2 | Can be as efficient as RxKR/RxRR | Substrate-alkaline phosphatase fusion protein system | [15][16] |

Experimental Protocols for Identifying Furin Cleavage Sites

Several experimental approaches are employed to identify and characterize furin cleavage sites.

Substrate Phage Display

This powerful technique allows for the screening of a vast library of peptide sequences to identify optimal substrates for a protease.

Methodology:

-

Library Construction: A library of randomized oligonucleotides encoding potential cleavage sequences is cloned into a phagemid vector, leading to the display of a multitude of peptide sequences as fusions to a phage coat protein.

-

Affinity Selection: The phage display library is incubated with purified, immobilized furin. Phages displaying sequences that are efficiently cleaved by furin are released.

-

Elution and Amplification: The cleaved phage particles are eluted and used to infect bacteria for amplification.

-

Iterative Selection: The amplified phages are subjected to further rounds of selection to enrich for the best substrates.

-

Sequencing and Analysis: After several rounds, the DNA from individual phage clones is sequenced to identify the optimal cleavage sequences.[15][16]

In Vitro Cleavage Assays with Purified Furin

This method directly assesses the cleavage of a specific protein or peptide substrate by purified furin.

Methodology:

-

Substrate Preparation: The protein or a synthetic peptide encompassing the putative cleavage site is purified. For proteins, this often involves recombinant expression and purification.

-

Reaction Setup: The purified substrate is incubated with purified furin in a suitable reaction buffer containing calcium.

-

Time-Course Analysis: Aliquots of the reaction are taken at different time points.

-

Analysis of Cleavage Products: The reaction products are analyzed by methods such as SDS-PAGE followed by Coomassie staining or Western blotting, or by HPLC for peptide substrates.[14][17] The appearance of cleavage products over time indicates the efficiency of cleavage.

Multiplexed Peptide Cleavage Assays

This high-throughput method allows for the simultaneous assessment of cleavage efficiency for a large number of different peptide sequences.

Methodology:

-

Peptide Synthesis: A library of peptides, often overlapping sequences from candidate proteins, is synthesized, for example, on a microarray platform.

-

Incubation with Furin: The peptide library is incubated with purified furin.

-

Detection of Cleavage: Cleavage is detected using various methods, such as mass spectrometry or fluorescence-based assays, to quantify the amount of cleaved product for each peptide.[18]

Visualization of Key Processes

Furin Activation Pathway

Caption: Autocatalytic activation of furin in the trans-Golgi network.

Experimental Workflow for Furin Cleavage Site Identification

Caption: A typical workflow for identifying and validating furin cleavage sites.

Furin in Signaling and Disease

Furin's role as a master regulator of protein activation places it at the crossroads of numerous signaling pathways and disease processes.

Transforming Growth Factor-β (TGF-β) Signaling

Furin is essential for the cleavage of pro-TGF-β into its biologically active form.[2] Active TGF-β then binds to its receptor, initiating a signaling cascade that regulates cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in cancer and fibrosis.

Viral Pathogenesis

Many viral envelope proteins are synthesized as inactive precursors that require cleavage by furin to become fusion-competent.[1] A prime example is the spike (S) protein of SARS-CoV-2. The presence of a furin cleavage site at the S1/S2 boundary of the SARS-CoV-2 spike protein, which is absent in many other related coronaviruses, is a key determinant of its high infectivity and transmissibility.[13][19][20] Cleavage by furin primes the spike protein for conformational changes necessary for membrane fusion and viral entry.

Modulation of Furin Cleavage

The efficiency of furin cleavage can be modulated by post-translational modifications near the cleavage site. For instance, O-glycosylation near the furin cleavage site of the SARS-CoV-2 spike protein has been shown to decrease cleavage efficiency.[19][21][22] This highlights a potential mechanism for host-cell regulation of viral protein processing.

Bioinformatics Tools for Predicting Furin Cleavage Sites

Several bioinformatics tools have been developed to predict potential furin cleavage sites in protein sequences.

| Tool | Methodology | Key Features | Reference |

| ProP | Artificial Neural Network | Predicts cleavage sites for furin and other proprotein convertases. | [9][23] |

| PiTou | Hybrid method (Hidden Markov Model and cumulative probability score) | Predicts the presence and location of furin cleavage sites with high sensitivity and specificity.[24][25] | [24][25] |

| FindFur | Profile Hidden Markov Models (HMM) and logistic regression | A Python-based tool specifically for predicting furin cleavage sites in viral envelope glycoproteins. | [6][26] |

Logical Flow of the PiTou Prediction Tool

Caption: Simplified logic of the PiTou furin cleavage site prediction algorithm.

Conclusion

The furin cleavage site is a complex and crucial determinant of protein activation, with profound implications for both health and disease. A thorough understanding of its consensus sequence, the factors modulating its cleavage, and the experimental and computational tools for its study is essential for researchers in molecular biology, drug development, and virology. The continued exploration of furin's substrate specificity and the development of targeted inhibitors hold significant promise for novel therapeutic strategies against a wide range of diseases.

References

- 1. Furin - Wikipedia [en.wikipedia.org]

- 2. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. genecards.org [genecards.org]

- 5. High-Resolution Analysis and Functional Mapping of Cleavage Sites and Substrate Proteins of Furin in the Human Proteome | PLOS One [journals.plos.org]

- 6. "FindFur: A Tool for Predicting Furin Cleavage Sites of Viral Envelope " by Christine Gu [scholarworks.sjsu.edu]

- 7. uniprot.org [uniprot.org]

- 8. A study of human furin specificity using synthetic peptides derived from natural substrates, and effects of potassium ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. FurinDB: A Database of 20-Residue Furin Cleavage Site Motifs, Substrates and Their Associated Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FurinDB: A database of 20-residue furin cleavage site motifs, substrates and their associated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. researchgate.net [researchgate.net]

- 15. A survey of furin substrate specificity using substrate phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A survey of furin substrate specificity using substrate phage display - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-Resolution Analysis and Functional Mapping of Cleavage Sites and Substrate Proteins of Furin in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. academic.oup.com [academic.oup.com]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. biorxiv.org [biorxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. GitHub - chwisteeng/FindFur [github.com]

A Technical Guide to Furin Inhibitors: Peptides vs. Small Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furin, a proprotein convertase, is a critical enzyme in the maturation of a wide array of proteins involved in physiological and pathological processes. Its role in activating viral glycoproteins, bacterial toxins, and factors promoting cancer progression has established it as a significant therapeutic target.[1][2][3][4] This technical guide provides an in-depth comparison of the two primary classes of furin inhibitors: peptides and small molecules. We will explore their mechanisms of action, present quantitative data for key compounds, detail relevant experimental protocols, and visualize the underlying biological and experimental frameworks.

Introduction to Furin and Its Inhibition

Furin is a calcium-dependent serine endoprotease belonging to the proprotein convertase subtilisin/kexin (PCSK) family.[1][5] Predominantly localized in the trans-Golgi network (TGN), furin recognizes and cleaves precursor proteins at the canonical Arg-X-(Arg/Lys)-Arg↓ motif.[5][6] This proteolytic processing is essential for the activation of numerous substrates, including hormones, growth factors, receptors, and viral envelope proteins.[3][5] Consequently, inhibiting furin activity presents a promising therapeutic strategy for a range of diseases, from infectious diseases like COVID-19 and influenza to cancer.[2][4][7]

The development of furin inhibitors has largely focused on two main categories: peptide-based inhibitors, often derived from furin's natural substrates or endogenous inhibitors, and synthetic small molecules identified through high-throughput screening and rational design.[1][8] Each class possesses distinct advantages and disadvantages in terms of potency, selectivity, stability, and cell permeability.[7]

Peptide-Based Furin Inhibitors

Peptide-based inhibitors are typically designed to mimic the furin cleavage site, thereby acting as competitive inhibitors.[9] Their development has progressed from simple linear peptides to more complex structures like peptidomimetics and macrocyclic peptides to improve stability and potency.[1][10]

Mechanism of Action

Most peptide inhibitors function by competitively binding to the active site of furin, preventing the access of natural substrates. Some, like chloromethylketone (CMK) derivatives, form a covalent bond with the active site histidine, leading to irreversible inhibition.[9][11] Others, such as polyarginines, are non-covalent inhibitors.[1] The intricate three-dimensional structure of these peptides allows for precise interactions with furin's catalytic site through hydrogen bonding, hydrophobic contacts, and electrostatic forces.[9]

Key Peptide Inhibitors and Quantitative Data

The potency of furin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes quantitative data for representative peptide-based furin inhibitors.

| Inhibitor | Type | Target | Ki | IC50 | Reference |

| Decanoyl-RVKR-CMK | Covalent, Competitive | Furin | ~1 nM | 1.3 ± 3.6 nM | [1] |

| Ac-Leu-Leu-Arg-Val-Lys-Arg-NH2 | Peptide | PC1 | 3.2 ± 1.08 nM | - | [1] |

| Ac-Leu-Lys-Arg-Val-Lys-Arg-NH2 | Peptide | Furin | 190 ± 20 nM | - | [1] |

| Phac-Arg-Val-Arg-4-Amba | Peptidomimetic | Furin | 0.81 nM | - | [1] |

| MI-1851 | Peptidomimetic | Furin | 10.1 pM | - | [1] |

| Bicyclic Peptide 5 | Cyclic Peptide | Furin | 0.21 nM | - | [10] |

| I4 (14 amino acids) | Peptide | Furin | 17 nM | - | [12] |

Small-Molecule Furin Inhibitors

The quest for furin inhibitors with improved drug-like properties, such as oral bioavailability and cell permeability, has driven the development of small molecules.[7] These are typically identified through high-throughput screening of chemical libraries and subsequently optimized.[13]

Mechanism of Action

Small-molecule inhibitors exhibit a more diverse range of inhibitory mechanisms. While some act as competitive inhibitors, others can be non-competitive or employ an induced-fit mechanism.[14][15] For instance, (3,5-dichlorophenyl)pyridine-based molecules have been shown to induce significant conformational changes in furin's active site, leading to potent inhibition.[14][15] This class of inhibitors often presents a more promising path to achieving selectivity over other proteases.

Key Small-Molecule Inhibitors and Quantitative Data

The following table presents quantitative data for notable small-molecule furin inhibitors.

| Inhibitor | Type | Target | Ki | IC50 | Reference |

| B3 (CCG 8294) | Small Molecule | Furin | 12 µM | 12 µM | [13] |

| Compound 1 ((3,5-dichlorophenyl)pyridine-based) | Small Molecule | Furin | - | 2.3 nM | [14] |

| Compound 2 ((3,5-dichlorophenyl)pyridine-based) | Small Molecule | Furin | - | 1.3 nM | [14] |

| Compound 4 (1,3-thiazol-2-ylaminosulfonyl scaffold) | Small Molecule | Furin | - | 17.58 ± 2.29 µM | [16] |

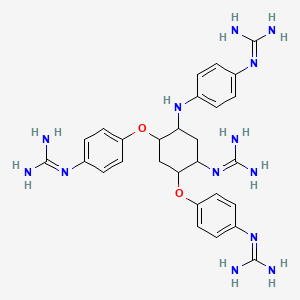

| GADD 1e | Guanidinylated aryl-2,5-dideoxystreptamine | Furin | Nanomolar range | - | [1] |

| GADD 1g | Guanidinylated aryl-2,5-dideoxystreptamine | Furin | Nanomolar range | - | [1] |

Signaling Pathways and Experimental Workflows

Furin-Mediated Protein Activation Pathway

Furin plays a crucial role in the secretory pathway, where it processes a multitude of precursor proteins. The following diagram illustrates the general pathway of furin-mediated protein activation.

Caption: Furin processing of precursor proteins in the secretory pathway.

TGF-β Activation Feedback Loop

In certain cellular contexts, such as synoviocytes, furin participates in a positive feedback loop with transforming growth factor-beta (TGF-β), leading to amplified signaling.[3]

Caption: A positive feedback loop involving furin and TGF-β.[3]

Experimental Workflow for Furin Inhibitor Screening

A typical workflow for identifying and characterizing furin inhibitors involves a series of biochemical and cell-based assays.

Caption: A generalized workflow for screening furin inhibitors.

Detailed Experimental Protocols

Fluorometric Furin Activity Assay

This assay measures the enzymatic activity of furin by detecting the fluorescence of a reporter molecule released from a synthetic substrate upon cleavage.

Materials:

-

Purified recombinant furin

-

Fluorogenic furin substrate (e.g., pRTKR-MCA)

-

Furin assay buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, 1 mM 2-mercaptoethanol, 0.5% Triton X-100, pH 7.5)[17]

-

Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

96-well black, flat-bottom plates[17]

-

Fluorescence microplate reader

Protocol:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add a defined amount of purified furin to each well.

-

Add the diluted inhibitor to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.[18]

-

Initiate the reaction by adding the fluorogenic furin substrate to each well.[18] The final concentration of the substrate should be near its Km value for accurate Ki determination.[18]

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation / 460 nm emission for MCA) over time.[19]

-

Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[18]

Cell-Based Furin Inhibition Assay

This assay assesses the ability of an inhibitor to block furin activity within a cellular context by monitoring the processing of a specific furin substrate.

Materials:

-

A cell line that expresses a furin-cleavable reporter protein (e.g., CHO cells expressing proMT1-MMP).[13]

-

Cell culture medium and reagents.

-

Test inhibitor.

-

Lysis buffer.

-

Antibodies specific for the pro- and mature forms of the reporter protein.

-

Western blotting or ELISA equipment.

Protocol:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a defined period.

-

Lyse the cells to extract total protein.

-

Quantify the protein concentration in each lysate.

-

Analyze the processing of the reporter protein by Western blotting or ELISA using antibodies that differentiate between the precursor and cleaved forms.

-

Quantify the band intensities (for Western blot) or signal (for ELISA) to determine the ratio of the mature form to the pro-form of the reporter protein.

-

Calculate the percentage of inhibition of processing at each inhibitor concentration and determine the IC50 value.

Conclusion

Both peptide-based and small-molecule inhibitors of furin have demonstrated significant potential as therapeutic agents. Peptide inhibitors often exhibit high potency and specificity due to their design based on natural substrate recognition sequences. However, they can be limited by poor stability and cell permeability.[7] Small molecules, on the other hand, may offer improved pharmacokinetic properties, but their discovery and optimization can be more challenging.[7] The choice between these two classes of inhibitors will depend on the specific therapeutic application, balancing the need for potency, selectivity, and drug-like properties. The continued development of novel inhibitors, aided by the experimental approaches outlined in this guide, holds great promise for the treatment of a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are FURIN inhibitors and how do they work? [synapse.patsnap.com]

- 5. Furin - Wikipedia [en.wikipedia.org]

- 6. genecards.org [genecards.org]

- 7. Frontiers | Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design of peptide inhibitors for furin based on the C-terminal fragment of histone H1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Small-Molecule Furin Inhibitor Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation [jove.com]

- 18. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resources.amsbio.com [resources.amsbio.com]

The Cutting Edge of Inhibition: A Technical Guide to the Discovery and Development of Novel Furin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furin, a calcium-dependent serine endoprotease, is a pivotal member of the proprotein convertase (PC) family.[1] Localized primarily within the trans-Golgi network (TGN), furin plays an essential housekeeping role by processing a vast array of precursor proteins into their biologically active forms.[2][3][4][5] This activation is achieved through cleavage at specific polybasic amino acid sequences, typically Arg-X-Lys/Arg-Arg↓ (R-X-R/K-R↓).[6][7]

The substrates of furin are diverse, including hormones, growth factors, receptors, and matrix metalloproteinases.[1][8] However, its activity is also co-opted by numerous pathogens and pathological processes. Furin is implicated in the maturation of viral envelope proteins (e.g., HIV, influenza, SARS-CoV-2), the activation of bacterial toxins (e.g., anthrax toxin), and the progression of cancers by promoting metastasis and angiogenesis.[3][6][8][9][10][11][12] This central role in disease has established furin as a significant therapeutic target, spurring the active development of inhibitors for antiviral, antibacterial, and anticancer applications.[2][3][11][12]

This guide provides an in-depth technical overview of the discovery and development of novel furin inhibitors, summarizing key inhibitor classes, experimental methodologies, and the logical frameworks underpinning this critical area of drug discovery.

Classes of Furin Inhibitors

The search for potent and selective furin inhibitors has led to the exploration of several chemical classes, ranging from peptide-based molecules to small organic compounds.

-

Peptide-Based and Peptidomimetic Inhibitors: Early development efforts focused on mimicking furin's natural substrates. These inhibitors often contain a basic amino acid motif to target the enzyme's active site.

-

Covalent Inhibitors: Decanoyl-RVKR-chloromethylketone (dec-RVKR-CMK) is a classic, potent, irreversible inhibitor that covalently modifies the active site.[2][3][5][8] While effective in vitro, its reactivity and potential for off-target effects limit its therapeutic use.[8][10]

-

Polyarginine Peptides: Sequences of D-arginine, such as nona-D-arginine amide (D9R-NH₂), have been shown to be potent inhibitors, with the D-amino acids providing resistance to proteolysis.[2]

-

Macrocyclic Peptides: Cyclization of peptide sequences, often based on scaffolds like the sunflower trypsin inhibitor-1 (SFTI-1), improves stability and can lead to subnanomolar inhibitory constants.[2][6][10]

-

Peptidomimetics: Modifications to the peptide backbone, such as incorporating a C-terminal 4-amidinobenzylamide (Amba) group, have yielded highly potent, picomolar inhibitors like MI-1851.[2][10]

-

-

Small-Molecule Inhibitors: To overcome the limitations of peptides (e.g., poor cell permeability, metabolic instability), research has increasingly focused on non-peptide small molecules.

-

Guanidinylated Aryl-2,5-dideoxystreptamines (GADDs): These compounds were among the first small-molecule non-covalent inhibitors, demonstrating nanomolar potency in biochemical assays.[2]

-

(3,5-dichlorophenyl)pyridine Derivatives (BOS series): This class, including compounds like BOS-318, represents a significant advance.[7] These molecules bind via an induced-fit mechanism, causing a conformational change in the enzyme that creates a new hydrophobic pocket, leading to high potency and selectivity.[13]

-

Thiazole-based Scaffolds: High-throughput screening has identified novel scaffolds, such as N-[4-(1,3-thiazol-2-ylaminosulfonyl)phenyl]-3-{(E)-5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propionamide, which inhibit furin in the micromolar range and serve as starting points for optimization.[7]

-

-

Biologics:

Data Presentation: Comparative Inhibitor Potency

The following tables summarize quantitative data for representative furin inhibitors, allowing for direct comparison of their potencies.

Table 1: Peptide-Based and Peptidomimetic Furin Inhibitors

| Inhibitor Class/Name | Sequence/Description | Potency (Kᵢ / IC₅₀) | Notes |

|---|---|---|---|

| Covalent Peptide | |||

| Dec-RVKR-CMK | Decanoyl-Arg-Val-Lys-Arg-chloromethylketone | IC₅₀ = 1.3 ± 3.6 nM[2] | Irreversible covalent inhibitor, classic research tool.[8] |

| Polyarginine Peptide | |||

| D9R-NH₂ | nona-D-arginine amide | Kᵢ = 1.3 ± 0.2 nM[2] | D-peptides offer proteolytic stability. |

| Peptidomimetics | |||

| MI-1851 | Peptidomimetic with P1 4-Amba moiety | Kᵢ = 10.1 pM[2] | Picomolar potency, potential candidate for COVID-19.[2] |

| Inhibitor 24 | Extended peptide with P1 4-Amba | Kᵢ = 16 pM[2] | Shows remarkable potency but limited selectivity over other PCs.[2] |

| Inhibitor 26 | Extended peptide with P1 4-Amba | Kᵢ = 8 pM[2] | One of the most potent inhibitors in its class.[2] |

| Macrocyclic Peptides | |||

| Inhibitor 5 (SFTI-1 based) | Bicyclic peptide based on SFTI-1 | Kᵢ = 0.21 nM[6][10] | Developed via combinatorial chemistry; highly stable.[6][10] |

| (&)[Mpa]LLLC(&)RVK[Amba] | Macrocyclic octapeptide | Kᵢ = 12 nM[2] | Cyclization improves stability. |

Table 2: Small-Molecule Furin Inhibitors

| Inhibitor Class/Name | Description | Potency (Kᵢ / IC₅₀) | Mechanism/Binding Notes |

|---|---|---|---|

| GADDs | |||

| GADD 1e & 1g | Guanidinylated aryl-2,5-dideoxystreptamines | Nanomolar range | Competitive inhibitors.[2] |

| Guanylhydrazones | |||

| Compound 17 | Guanylhydrazone derivative | Kᵢ = 0.46 µM[2] | Lower basicity compared to peptide-based inhibitors. |

| BOS Series | |||

| BOS-318 | (3,5-dichlorophenyl)pyridine derivative | IC₅₀ = 1.9 nM[14] | Binds via an induced-fit mechanism, creating a new pocket.[13] Highly selective.[14] |

| Thiazole Scaffold | |||

| Compound 4 / P3 | Thiazole-rhodanine derivative | IC₅₀ = 17.6 ± 2.3 µM[7] / 35 µM[14] | Identified via virtual and high-throughput screening.[7][14] |

| Other |

| B3 | Unspecified small molecule | Kᵢ and IC₅₀ = 12 µM[8] | Identified via HTS; inhibits cancer cell motility.[8] |

Experimental Protocols

The discovery and characterization of furin inhibitors rely on a series of standardized biochemical and cell-based assays.

Protocol 1: High-Throughput Screening (HTS) for Furin Inhibitors

Objective: To screen large libraries of small molecules to identify initial "hit" compounds that inhibit furin activity.

Methodology:

-

Assay Principle: A fluorogenic peptide substrate that mimics a furin cleavage site is used. Cleavage of the substrate by furin releases a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), leading to an increase in fluorescence.[6][10] Inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.

-

Reagents & Materials:

-

Recombinant human furin.

-

Fluorogenic furin substrate (e.g., Pyr-Arg-Thr-Lys-Arg-AMC[6][10] or a SARS-CoV-2-derived substrate like QTQTKSHRRAR-AMC[14][15]).

-

Assay Buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5).

-

Small-molecule compound libraries dissolved in DMSO.

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Dispense a small volume (e.g., 50 nL) of each library compound into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add recombinant furin solution to all wells (except negative controls) and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Measure the fluorescence intensity using a plate reader (e.g., Excitation/Emission wavelengths of 380/460 nm for AMC).

-

Calculate the percent inhibition for each compound relative to the positive controls. Compounds exceeding a certain inhibition threshold (e.g., >50%) are considered hits.[14]

-

Protocol 2: In Vitro Furin Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of a hit compound required to inhibit 50% of furin activity (IC₅₀).

Methodology:

-

Principle: This assay is a follow-up to the HTS, using the same fluorometric principle but with a range of inhibitor concentrations to generate a dose-response curve.

-

Procedure:

-

Prepare serial dilutions of the inhibitor compound in DMSO.

-

In a microplate, add the furin enzyme to the assay buffer.

-

Add the various concentrations of the inhibitor to the wells and incubate.

-

Start the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time (kinetic measurement) or at a fixed endpoint.

-

Plot the reaction velocity (or endpoint fluorescence) against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

Protocol 3: Cell-Based Pro-MT1-MMP Cleavage Assay

Objective: To assess an inhibitor's ability to block furin activity within a cellular context by measuring the processing of a known furin substrate, pro-membrane type-1 matrix metalloproteinase (proMT1-MMP).[8]

Methodology:

-

Principle: Furin cleaves proMT1-MMP into its active form. Inhibiting furin will lead to an accumulation of the pro-form and a decrease in the active form, which can be detected by Western blot.

-

Cell Line: Use a cell line that expresses MT1-MMP, such as human fibrosarcoma cells (HT1080) or CHO cells engineered to express proMT1-MMP.[8]

-

Procedure:

-

Culture the cells to near confluence in appropriate media.

-

Treat the cells with various concentrations of the furin inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for MT1-MMP, which can detect both the pro-form (~63 kDa) and the active form (~57 kDa).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of active MT1-MMP to proMT1-MMP at different inhibitor concentrations.

-

Protocol 4: Cancer Cell Invasion Assay (Transwell)

Objective: To evaluate the functional consequence of furin inhibition on the invasive potential of cancer cells, which is often dependent on MT1-MMP activation.[8]

Methodology:

-

Principle: This assay measures the ability of cells to invade through a layer of extracellular matrix (Matrigel), mimicking in vivo invasion.

-

Materials:

-

Transwell cell culture inserts with a porous membrane (e.g., 8 µm pores).

-

Matrigel Basement Membrane Matrix.

-

Invasive cancer cell line (e.g., HT1080).

-

-

Procedure:

-

Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend serum-starved cells in serum-free medium containing various concentrations of the furin inhibitor or vehicle control.

-

Seed the cells into the upper chamber of the Matrigel-coated inserts.

-

Add complete medium (containing serum as a chemoattractant) to the lower chamber.

-

Incubate for 24-48 hours to allow for cell invasion.

-

After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the cells that have invaded through the membrane to the lower surface (e.g., with crystal violet or DAPI).

-

Count the number of stained, invaded cells in several microscopic fields for each insert.

-

Express the results as a percentage of invasion compared to the vehicle-treated control cells.[8]

-

Visualizations: Pathways and Workflows

Signaling Pathway: Furin-Mediated TGF-β Activation

Transforming growth factor-beta (TGF-β) is a key cytokine synthesized as an inactive precursor that requires furin cleavage for activation. This process can create a positive feedback loop implicated in diseases like fibrosis.[4]

Caption: Furin cleaves pro-TGF-β, initiating a positive feedback loop.

Experimental Workflow: Furin Inhibitor Discovery Pipeline

The process from initial screening to functional validation follows a logical, multi-step workflow.

Caption: A typical workflow for discovering and validating furin inhibitors.

Logical Relationship: Inhibitor Mechanisms of Action

Furin inhibitors can be broadly categorized by their mechanism of interaction with the enzyme's active site.

Caption: Mechanisms of action for different classes of furin inhibitors.

References

- 1. Furin - Wikipedia [en.wikipedia.org]

- 2. Development and Prospects of Furin Inhibitors for Therapeutic Applications | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold | MDPI [mdpi.com]

- 8. A Small-Molecule Furin Inhibitor Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors [frontiersin.org]

- 10. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Path to Therapeutic Furin Inhibitors: From Yeast Pheromones to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are FURIN inhibitors and how do they work? [synapse.patsnap.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Screening of Small-Molecule Libraries Using SARS-CoV-2-Derived Sequences Identifies Novel Furin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Functions of the Proprotein Convertase Furin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furin, a calcium-dependent serine endoprotease, is a ubiquitously expressed member of the proprotein convertase subtilisin/kexin (PCSK) family.[1][2] It plays a critical role in the post-translational modification and activation of a vast array of precursor proteins within the secretory pathway.[3][4] By cleaving proproteins at specific polybasic recognition sites, typically Arg-X-Lys/Arg-Arg↓, furin unleashes the biological activity of numerous substrates, including hormones, growth factors, receptors, and enzymes.[4][5] This pivotal role places furin at the heart of numerous physiological processes, from embryonic development and tissue homeostasis to pathological conditions such as cancer, cardiovascular disease, neurodegenerative disorders, and infectious diseases.[1][6] This technical guide provides a comprehensive overview of the core physiological functions of furin, detailing its enzymatic activity, involvement in key signaling pathways, and the experimental methodologies used to study its function.

Data Presentation: Quantitative Analysis of Furin Activity

The enzymatic efficiency of furin varies depending on the amino acid sequence surrounding the cleavage site of its substrates. The following tables summarize key quantitative data related to furin's enzymatic activity and expression.

Table 1: Kinetic Parameters of Furin for Various Substrates

| Substrate Origin | Substrate Sequence (P6-P4') | kcat/Km (M⁻¹s⁻¹) |

| Rous sarcoma virus env | Gln-Val-Val-Arg-Lys-Lys-Arg-Ser-Val-Gly | 1.8 x 10⁶ |

| Human immunodeficiency virus-1 gp160 | Glu-Arg-Glu-Lys-Arg-Ala-Val-Gly-Ile | 1.2 x 10⁶ |

| Human insulin (B600854) pro-receptor | Asn-Gln-Lys-Arg-Lys-Arg-Asp-Ala-Asn | 9.8 x 10⁵ |

| Human pro-von Willebrand factor | Glu-Ser-Lys-Arg-Ser-Ser-Leu-Leu-Ala | 2.1 x 10⁵ |

| Human pro-TGF-β1 | His-Leu-Arg-Arg-His-Arg-Arg-Ala-Leu-Asp | 1.5 x 10⁵ |

| Anthrax protective antigen (PA83) | Ser-Arg-Lys-Lys-Arg-Ser-Ser-Thr-His | 1.1 x 10⁵ |

| Ebola virus glycoprotein (B1211001) | Arg-Thr-Arg-Arg-Glu-Arg-Ser-Ile-Leu | 8.7 x 10⁴ |

Data adapted from a study utilizing synthetic fluorogenic peptides.

Table 2: Specific Activity and Michaelis Constant (Km) of Furin

| Enzyme | Specific Activity (units/μg)¹ | Km (μM)² |

| Furin | 10.8 | 6.5 |

¹One unit of activity is the amount of enzyme required to cleave 1 pmol/min of the fluorogenic substrate Pyr-RTKR-AMC at 37°C.[7] ²Km value determined against the fluorogenic substrate Pyr-RTKR-AMC.[7]

Table 3: Relative Expression of Furin in Human Tissues

| Tissue | Expression Level |

| Liver | High |

| Salivary Gland | High |

| Adrenal Gland | Medium |

| Kidney | Medium |

| Lung | Medium |

| Placenta | Medium |

| Brain | Low |

| Heart | Low |

| Skeletal Muscle | Low |

Data is a qualitative summary based on immunohistochemistry from the Human Protein Atlas.[8][9] "High" indicates strong and widespread staining, "Medium" indicates moderate intensity or distribution, and "Low" indicates weak or focal staining.

Signaling Pathways Involving Furin

Furin is a key regulator of multiple signaling pathways critical for cellular function and intercellular communication.

Transforming Growth Factor-β (TGF-β) Activation

Furin is essential for the activation of TGF-β, a potent cytokine that regulates cell growth, differentiation, and immune responses.[10][11] The process begins with the synthesis of pro-TGF-β, which dimerizes and is then cleaved by furin in the trans-Golgi network.[10] This cleavage separates the mature TGF-β dimer from the latency-associated peptide (LAP), although they initially remain non-covalently associated in a complex.[12] The release of the active TGF-β dimer from this latent complex is a critical step in initiating TGF-β signaling.[12]

Furin-Mediated Viral Entry

Many pathogenic viruses, including HIV, influenza virus, and SARS-CoV-2, exploit furin to process their envelope glycoproteins, a crucial step for viral infectivity.[5][13][14] The viral precursor glycoprotein is synthesized in the host cell and transported to the trans-Golgi network, where it is cleaved by furin.[1][5] This cleavage primes the glycoprotein for a conformational change that is necessary for the fusion of the viral and host cell membranes, allowing the viral genome to enter the cell.[13]

Experimental Protocols

Studying furin's activity and its role in processing specific substrates requires a variety of experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Furin Cleavage Assay

This assay directly measures the ability of furin to cleave a specific substrate in a controlled, cell-free environment.

Materials:

-

Recombinant human furin

-

Fluorogenic peptide substrate containing a furin cleavage site (e.g., Pyr-RTKR-AMC)

-

Furin assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 1 mM β-mercaptoethanol)[7]

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of the fluorogenic peptide substrate in DMSO.

-

Dilute the recombinant furin to the desired concentration in cold furin assay buffer.

-

In a 96-well black microplate, add the furin assay buffer.

-

Add the diluted recombinant furin to the appropriate wells.

-

To initiate the reaction, add the fluorogenic peptide substrate to all wells. The final volume should be consistent across all wells.

-

Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot. The rate is proportional to the furin activity.

Cellular Furin Processing Assay

This assay is used to determine if a specific proprotein is processed by endogenous furin within a cellular context. Western blotting is a common method for this analysis.

Materials:

-

Cultured cells (e.g., HEK293T, CHO)

-

Expression vector for the proprotein of interest (e.g., with a FLAG or HA tag)

-

Furin inhibitor (e.g., Dec-RVKR-CMK) or furin-deficient cell line (e.g., LoVo) for control experiments

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against the tag or the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Transfect the cells with the expression vector for the proprotein of interest.

-

(Optional) For inhibitor studies, treat a subset of the transfected cells with a furin inhibitor at a predetermined effective concentration for an appropriate duration (e.g., 24-48 hours).

-

After the desired incubation period, wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the results: The presence of the uncleaved proprotein and the cleaved, mature protein will be observed. A decrease in the mature form and an accumulation of the pro-form in the presence of the furin inhibitor or in furin-deficient cells indicates that the protein is a substrate for furin.[15][16]

Furin Inhibitor Screening Assay

This high-throughput assay is designed to identify and characterize potential inhibitors of furin activity.

Procedure:

-

Assay Setup: In a multi-well plate, dispense recombinant furin in assay buffer.

-

Compound Addition: Add test compounds from a chemical library at a desired screening concentration. Include positive controls (known furin inhibitors) and negative controls (vehicle, e.g., DMSO).

-

Pre-incubation: Incubate the plate to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add a fluorogenic furin substrate to all wells to start the enzymatic reaction.

-

Signal Detection: Measure the fluorescence signal over time using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound compared to the negative control.

-

Hit Confirmation and IC₅₀ Determination: Compounds that show significant inhibition are selected as "hits." Their potency is then determined by generating dose-response curves to calculate the half-maximal inhibitory concentration (IC₅₀).

Conclusion

Furin is a master regulator of protein activation, with profound implications for a wide range of physiological and pathological processes. Its ubiquitous expression and broad substrate specificity underscore its importance as a therapeutic target for a multitude of diseases. A thorough understanding of its enzymatic properties, its role in critical signaling pathways, and the experimental methods to probe its function is essential for researchers and drug development professionals seeking to modulate its activity for therapeutic benefit. The data and protocols presented in this guide offer a solid foundation for further investigation into the complex and vital roles of the proprotein convertase furin.

References

- 1. High-Resolution Analysis and Functional Mapping of Cleavage Sites and Substrate Proteins of Furin in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. A survey of furin substrate specificity using substrate phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furin - Wikipedia [en.wikipedia.org]

- 8. Tissue expression of FURIN - Summary - The Human Protein Atlas [proteinatlas.org]

- 9. FURIN protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 10. researchgate.net [researchgate.net]

- 11. Evidence that Furin Is an Authentic Transforming Growth Factor-β1-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Proteolytic Regulation of Virus Cell Entry by Furin and Other Proprotein Convertases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Furin cleavage site in the SARS-CoV-2 coronavirus glycoprotein | Virology Blog [virology.ws]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Endogenous Inhibitors of Furin Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furin, a member of the proprotein convertase subtilisin/kexin (PCSK) family of serine endoproteases, plays a critical role in the maturation of a wide array of precursor proteins. Its activity is essential for numerous physiological processes, including hormone activation, growth factor signaling, and extracellular matrix remodeling. However, the dysregulation of furin activity is implicated in various pathologies, such as cancer progression, viral and bacterial infections, and cardiovascular diseases. Consequently, the identification and characterization of molecules that can modulate furin activity are of significant interest for therapeutic development. This technical guide provides an in-depth overview of endogenous inhibitors of furin activity, focusing on their mechanisms of action, quantitative inhibitory data, and the experimental methodologies used for their characterization.

Endogenous Furin Inhibitors: Mechanisms and Quantitative Data

The primary endogenous inhibitors of furin belong to the serine protease inhibitor (serpin) superfamily. These proteins employ a unique suicide substrate mechanism to irreversibly inactivate their target proteases. Additionally, other protein and peptide-based inhibitors have been identified and engineered to target furin with high specificity.

Serpin-Based Inhibitors

Serpins represent the most well-characterized class of endogenous furin inhibitors. They function by presenting a reactive center loop (RCL) that mimics the protease's substrate. Upon cleavage of the RCL, the serpin undergoes a rapid conformational change, trapping the protease in a stable, inactive complex.

α1-Antitrypsin Portland (α1-PDX)

A bioengineered variant of α1-antitrypsin, α1-PDX, has been developed as a highly selective and potent inhibitor of furin.[1][2][3][4] It incorporates a minimal furin consensus motif (-Arg-X-X-Arg-) in its RCL.[2] Kinetic studies have demonstrated that α1-PDX inhibits furin through a slow, tight-binding mechanism, characteristic of serpins, and functions as a suicide substrate inhibitor.[2][3][4] Upon interaction with furin, α1-PDX partitions between forming a stable SDS-resistant complex and being cleaved.[2][4] This engineered serpin has shown efficacy in blocking the processing of viral glycoproteins and bacterial toxins in cellular and preclinical models.[2]

Serpin B8 (PI8)

Serpin B8 is a naturally occurring serpin that has been identified as an endogenous inhibitor of furin.[5] It is expressed in a variety of tissues and has been shown to inhibit furin activity in cell-free assays.[5]

| Inhibitor | Target | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Notes |

| α1-Antitrypsin Portland (α1-PDX/hf) | Furin | 600 pM[1][2][3][4] | 0.6 nM[2][3] | A bioengineered serpin with high selectivity for furin. It acts as a slow, tight-binding suicide substrate inhibitor. The 'hf' denotes His- and FLAG-tagged.[1][2][3][4] |

| Serpin B8 | Furin | Not explicitly stated | Not explicitly stated | A natural serpin inhibitor of furin.[5] |

Experimental Protocols

The characterization of furin inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Recombinant Furin Expression and Purification

The production of active recombinant furin is a prerequisite for in vitro inhibition studies.

Methodology:

-

Expression Vector: The coding sequence for the soluble catalytic domain of human furin is cloned into a suitable expression vector, often containing an N-terminal secretion signal and a C-terminal purification tag (e.g., hexa-histidine tag).

-

Cell Line: Human embryonic kidney (HEK293) cells are commonly used for expression due to their capacity for correct protein folding and post-translational modifications.

-

Transfection: Cells are transfected with the expression plasmid using a suitable transfection reagent (e.g., Lipofectamine).

-

Culture and Harvesting: Following transfection, the cell culture medium is replaced with a low-serum medium. The conditioned medium containing the secreted recombinant furin is harvested at multiple time points (e.g., 72 and 120 hours post-transfection).

-

Purification: The harvested medium is clarified by centrifugation and filtration. The His-tagged furin is then purified using immobilized metal affinity chromatography (IMAC). The column is washed extensively, and the purified furin is eluted with an imidazole (B134444) gradient.

-

Buffer Exchange: The purified furin is dialyzed against a storage buffer (e.g., 25 mM Tris, pH 8.0, 250 mM NaCl, 5 mM CaCl2) to remove imidazole and ensure stability.[1]

Fluorometric Furin Activity Assay

This assay is a standard method for measuring furin activity and the potency of inhibitors. It utilizes a synthetic fluorogenic substrate that mimics the furin cleavage site.

Materials:

-

Recombinant human furin

-

Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 1 mM β-mercaptoethanol)[6]

-

Fluorogenic furin substrate (e.g., pERTKR-AMC or Boc-RVRR-AMC)

-

Test inhibitor compounds

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Thaw recombinant furin on ice and dilute to the desired concentration (e.g., 0.5 ng/µl) in cold Furin Assay Buffer.[7]

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in Furin Assay Buffer. For control wells, use assay buffer alone (positive control) or a known furin inhibitor (e.g., Decanoyl-RVKR-CMK) (inhibitor control).

-

Reaction Setup:

-

Add 50 µl of the diluted furin enzyme solution to the wells designated for the test sample, positive control, and inhibitor control.

-

Add 50 µl of Furin Assay Buffer to the "blank" wells (no enzyme).

-

Add 10 µl of the diluted test inhibitor to the "Test Sample" wells.

-

Add 10 µl of Furin Assay Buffer to the "Positive Control" and "Blank" wells.

-

Add 10 µl of the known furin inhibitor to the "Inhibitor Control" wells.

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Preparation: Dilute the fluorogenic furin substrate to the desired final concentration (e.g., 5 µM) in Furin Assay Buffer.[8]

-

Initiation of Reaction: Start the reaction by adding 40 µl of the diluted substrate solution to all wells.

-

Measurement: Immediately measure the fluorescence intensity in a microplate reader (e.g., excitation at 360-380 nm and emission at 460 nm) in kinetic mode for 30-60 minutes at room temperature.[7][9][10]

-

Data Analysis: Subtract the "Blank" reading from all other values. Calculate the rate of substrate cleavage (Vmax). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Determination of Inhibition Constant (Ki) for Slow, Tight-Binding Inhibitors

For serpins like α1-PDX that exhibit slow, tight-binding inhibition, a different kinetic analysis is required to determine the inhibition constant (Ki).

Methodology:

-

Reaction Setup: A fixed concentration of active furin is incubated with varying concentrations of the serpin inhibitor. The concentration of active furin is predetermined by titration with an irreversible inhibitor like Dec-RVKR-CMK.[2]

-

Time Course Measurement: The residual furin activity is measured at different time points using a fluorogenic substrate.

-

Data Analysis: The progress curves are fitted to an equation for slow, tight-binding inhibition to determine the apparent second-order rate constant (k_app). The Ki is then calculated from the relationship between k_app and the inhibitor concentration.

Visualizations

Signaling Pathway: Furin-Mediated Protein Maturation and Inhibition

Caption: Furin-mediated proprotein processing and its inhibition by endogenous serpins.

Experimental Workflow: Furin Inhibitor Screening

Caption: A typical workflow for high-throughput screening of furin inhibitors.

Logical Relationship: Serpin Mechanism of Action

Caption: The branched pathway of serpin-mediated protease inhibition.

Conclusion

Endogenous inhibitors of furin, particularly those from the serpin family, provide a natural mechanism for regulating its proteolytic activity. The bioengineered serpin, α1-antitrypsin Portland, serves as a powerful tool for studying furin function and as a potential therapeutic agent. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target furin in various disease contexts. Further exploration of endogenous inhibitory mechanisms will undoubtedly pave the way for novel therapeutic strategies aimed at modulating the activity of this critical proprotein convertase.

References

- 1. Expression and Purification of Recombinant His-Tagged Human Furin [bio-protocol.org]

- 2. α1-Antitrypsin Portland, a bioengineered serpin highly selective for furin: Application as an antipathogenic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. alpha1-Antitrypsin Portland, a bioengineered serpin highly selective for furin: application as an antipathogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]